

The Structural Basis of TEAD-IN-11 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: Tead-IN-11

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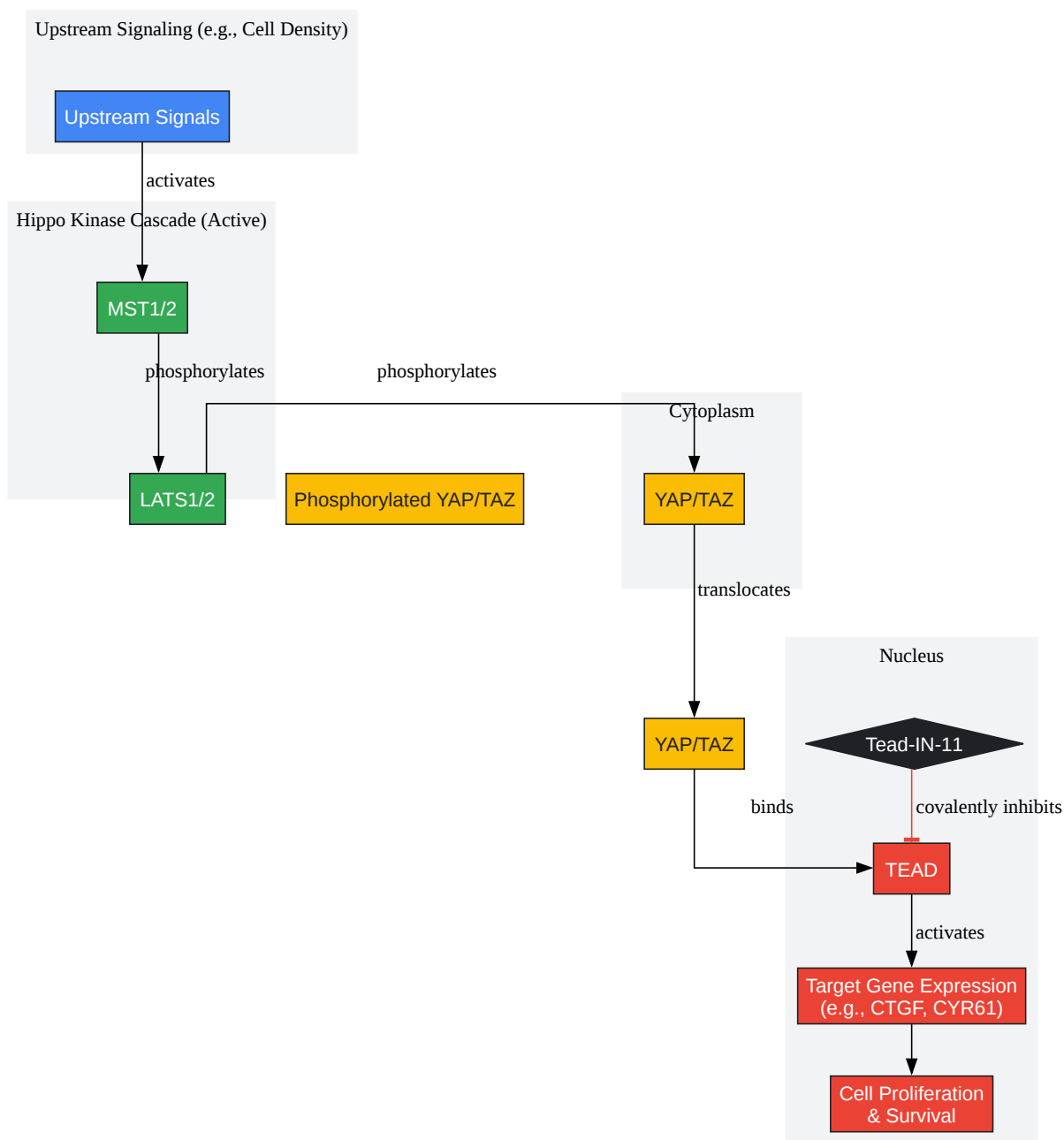
For Researchers, Scientists, and Drug Development Professionals

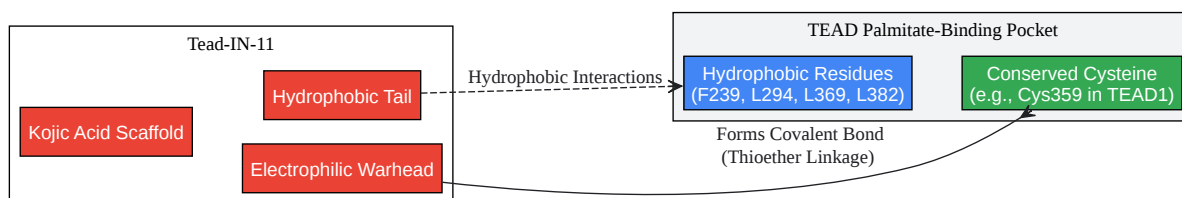
This document provides an in-depth technical overview of the structural and molecular basis for the inhibition of Transcriptional Enhanced Associate Domain (TEAD) transcription factors by **TEAD-IN-11**. It covers the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the characterization of this covalent inhibitor.

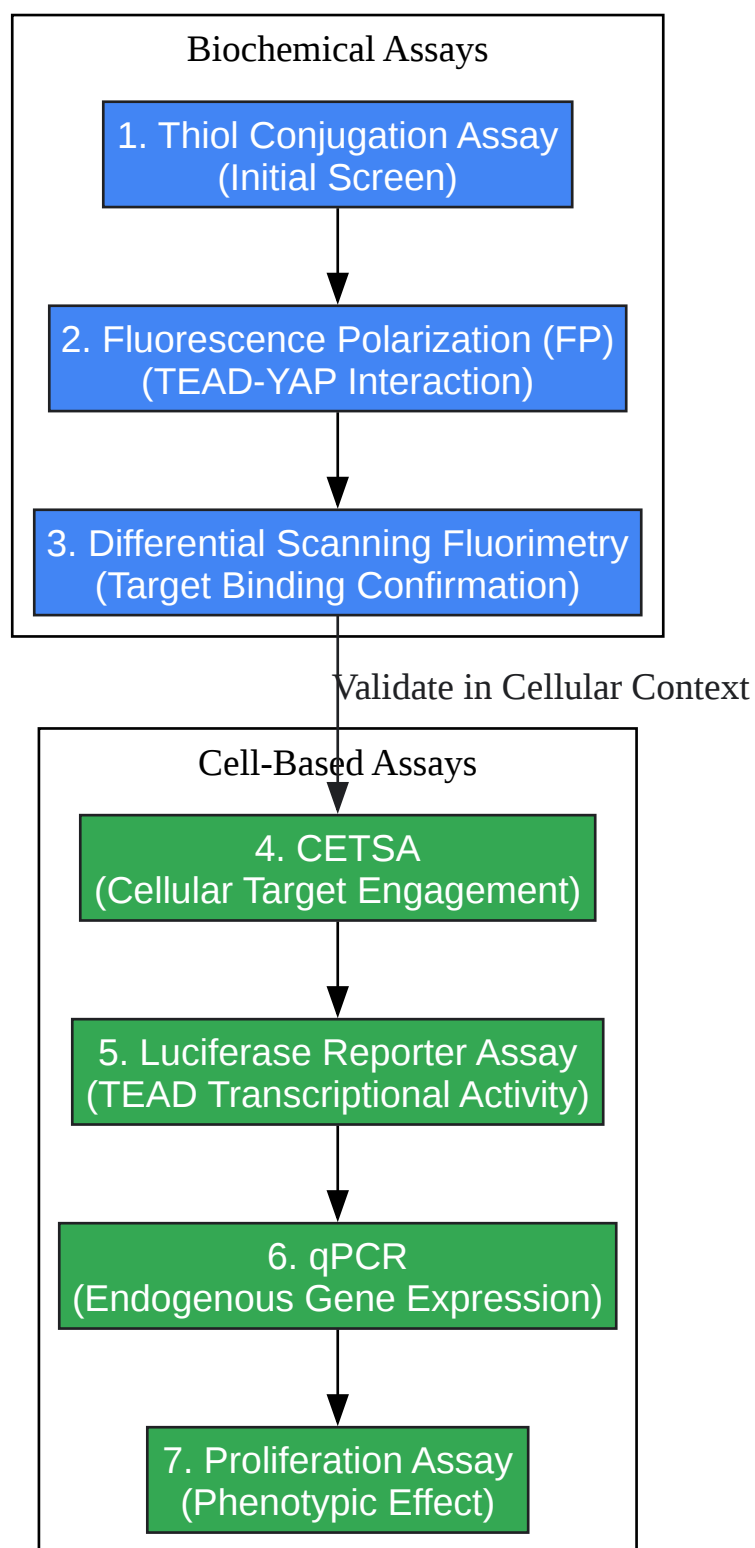
Introduction: Targeting the Hippo-YAP-TEAD Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^[1] Its dysregulation is implicated in the development of various cancers, making it a key target for therapeutic intervention.^[2] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).^[3] This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.

TEAD proteins themselves possess a druggable central pocket, which is post-translationally modified by S-palmitoylation on a conserved cysteine residue. This lipid modification is crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that target this pocket can allosterically inhibit the TEAD-YAP interaction, representing a promising strategy for cancer therapy. **TEAD-IN-11** is a covalent inhibitor designed to exploit this mechanism.







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References

- 1. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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